molecular formula C11H7BrF4N2O3 B2511692 5-{[4-Bromo-3,5-bis(difluoromethyl)-1H-pyrazol-1-YL]methyl}-2-furoic acid CAS No. 1006447-74-0

5-{[4-Bromo-3,5-bis(difluoromethyl)-1H-pyrazol-1-YL]methyl}-2-furoic acid

Cat. No.: B2511692
CAS No.: 1006447-74-0
M. Wt: 371.086
InChI Key: PXTASGOSXCNATR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Chemical Structure and Properties: The compound 5-{[4-Bromo-3,5-bis(difluoromethyl)-1H-pyrazol-1-yl]methyl}-2-furoic acid (CAS: 1006447-74-0) features a pyrazole core substituted with bromine and two difluoromethyl groups at positions 4, 3, and 5, respectively. A methylene bridge links this pyrazole moiety to the 2-furoic acid group.

Properties

IUPAC Name

5-[[4-bromo-3,5-bis(difluoromethyl)pyrazol-1-yl]methyl]furan-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7BrF4N2O3/c12-6-7(9(13)14)17-18(8(6)10(15)16)3-4-1-2-5(21-4)11(19)20/h1-2,9-10H,3H2,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXTASGOSXCNATR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(OC(=C1)C(=O)O)CN2C(=C(C(=N2)C(F)F)Br)C(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7BrF4N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-{[4-Bromo-3,5-bis(difluoromethyl)-1H-pyrazol-1-yl]methyl}-2-furoic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.

Chemical Reactions Analysis

Esterification Reactions

The carboxylic acid group undergoes esterification with alcohols or alkyl halides under acidic or basic conditions. This reaction modifies solubility and enhances bioavailability for pharmaceutical applications.

Reaction Conditions Product Key Features
Methanol + H₂SO₄ (catalytic)Methyl ester derivativeImproved lipophilicity for membrane penetration
Ethyl bromide + K₂CO₃Ethyl esterStabilizes the carboxylate for further functionalization

Decarboxylation Reactions

Controlled thermal decarboxylation eliminates CO₂ from the furoic acid moiety, generating a furan derivative. This is critical for synthesizing intermediates with reduced polarity.

Conditions Outcome Applications
180–200°C under inert atmosphereFormation of 5-{[4-Bromo-3,5-bis(difluoromethyl)-1H-pyrazol-1-yl]methyl}furanPrecursor for agrochemicals or polymer additives

Nucleophilic Aromatic Substitution

The bromine atom on the pyrazole ring is susceptible to substitution by nucleophiles (e.g., amines, thiols), enabling structural diversification.

Nucleophile Conditions Product
PiperidineDMF, 80°C, 12 hPiperidine-substituted pyrazole derivative
Sodium thiophenolateCuI catalyst, DMSO, 100°CThioether analog with enhanced electronic properties

Electrophilic Reactions

The electron-deficient pyrazole ring undergoes electrophilic substitution at the 4-position (para to bromine), though reactivity is moderated by difluoromethyl groups.

Reagent Reaction Outcome
Nitration (HNO₃/H₂SO₄)Nitro group additionLimited yield due to steric and electronic hindrance
Sulfonation (SO₃)Sulfonic acid derivativeRequires elevated temperatures (>120°C)

Coordination Chemistry

The carboxylic acid and pyrazole nitrogen atoms act as ligands for metal ions, forming complexes with potential catalytic or medicinal uses.

Metal Ion Complex Type Application
Cu(II)Octahedral coordinationAntibacterial agents (inspired by related pyrazole complexes)
Zn(II)Tetrahedral geometryStabilizes reactive intermediates in organic synthesis

Biological Interactions

While not a direct chemical reaction, the compound’s interactions with biological targets are influenced by its reactivity:

  • Enzyme Inhibition : The difluoromethyl groups enhance binding to hydrophobic enzyme pockets, as seen in structurally related pyrazole derivatives .

  • pH-Dependent Solubility : The carboxylic acid group ionizes in physiological pH, affecting bioavailability .

Comparative Reactivity Insights

The table below contrasts reactivity with structurally similar compounds:

Compound Key Reaction Difference
5-{[4-Chloro-3,5-bis(difluoromethyl)-1H-pyrazol-1-yl]methyl}-2-furoic acidFaster nucleophilic substitution (Cl vs. Br leaving group)
5-{[4-Bromo-3,5-dimethyl-1H-pyrazol-1-yl]methyl}-2-furoic acidReduced electrophilic substitution (methyl groups deactivate ring)

Key Mechanistic Notes

  • Electron-Withdrawing Effects : Bromine and difluoromethyl groups increase the pyrazole ring’s electrophilicity, favoring nucleophilic substitution over electrophilic pathways .

  • Steric Hindrance : Difluoromethyl groups limit access to the pyrazole ring’s 3- and 5-positions, directing reactivity to the 4-position.

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of 5-{[4-Bromo-3,5-bis(difluoromethyl)-1H-pyrazol-1-YL]methyl}-2-furoic acid is C₁₁H₇BrF₄N₂O₃, with a molecular weight of approximately 371.08 g/mol. The compound features:

  • Pyrazole ring : Substituted with bromine and difluoromethyl groups.
  • Furoic acid moiety : Contributing to its acidity and potential reactivity.

These structural characteristics are pivotal in determining the compound's biological activity and its interactions with various biological systems.

Antitumor Activity

Recent studies have indicated that compounds with similar structures to this compound exhibit promising antitumor properties. For instance:

  • Case Study : Research on related pyrazole derivatives has shown that they can inhibit tumor growth by interfering with specific signaling pathways involved in cancer progression. These derivatives have been tested in vitro and in vivo, demonstrating significant efficacy against various cancer cell lines.

Anti-inflammatory Effects

The compound's potential as an anti-inflammatory agent has also been explored:

  • Mechanism : It may exert its effects by modulating the activity of inflammatory mediators, thereby reducing inflammation in various models of disease.
  • Research Findings : Studies have shown that similar compounds can downregulate pro-inflammatory cytokines, suggesting a potential therapeutic role for this compound in inflammatory diseases.

Antimicrobial Activity

The antimicrobial properties of this compound are under investigation:

  • Preliminary Results : Initial tests indicate that it may exhibit activity against certain bacterial strains, making it a candidate for further development as an antimicrobial agent.

Herbicide Development

The unique structure of this compound lends itself to potential applications in agrochemicals:

  • Mechanism of Action : Similar compounds have been shown to inhibit key enzymes involved in plant growth, suggesting that this compound could be developed into a selective herbicide.

Insect Repellent Properties

Research into the insect repellent capabilities of compounds related to this compound is ongoing:

  • Findings : Some derivatives have demonstrated efficacy in repelling common agricultural pests, providing an environmentally friendly alternative to traditional insecticides.

Data Table: Comparison of Similar Compounds

Compound NameStructureUnique Features
5-{[4-Bromo-3,5-dimethyl-1H-pyrazol-1-YL]methyl}-2-furoic acidC₁₁H₁₁BrN₂O₃Contains dimethyl instead of difluoromethyl groups; potentially different biological activity.
5-{[4-Chloro-3,5-bis(difluoromethyl)-1H-pyrazol-1-YL]methyl}-2-furoic acidC₁₁H₇ClF₄N₂O₃Chlorine substitution may alter reactivity and bioactivity.
5-{[4-Bromo-3,5-bis(trifluoromethyl)-1H-pyrazol-1-YL]methyl}-2-furoic acidC₁₁H₇BrF₅N₂O₃Incorporates trifluoromethyl groups; could enhance lipophilicity.

Mechanism of Action

The mechanism of action of 5-{[4-Bromo-3,5-bis(difluoromethyl)-1H-pyrazol-1-yl]methyl}-2-furoic acid involves its interaction with specific molecular targets. The bromine and difluoromethyl groups can enhance the compound’s binding affinity to enzymes or receptors, leading to modulation of their activity. The exact pathways and targets depend on the specific application and require further research to elucidate .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Halogen-Substituted Analogs

a) 5-{[4-Chloro-3,5-bis(difluoromethyl)-1H-pyrazol-1-yl]methyl}furan-2-carboxylic acid
  • Structure : Chlorine replaces bromine at the pyrazole 4-position.
  • Molecular Formula : C₁₁H₇ClF₄N₂O₃.
  • Molecular Weight : ~350.6 g/mol.
  • Key Differences :
    • Reduced molecular weight and van der Waals volume compared to the bromo analog.
    • Higher electronegativity of chlorine may alter reactivity in nucleophilic substitution reactions .
  • Pricing : €563.00/50 mg (CymitQuimica, Ref: 3D-FQB58372) .
b) 2-[4-Bromo-5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propanoic acid
  • Structure: Cyclopropyl and trifluoromethyl substituents replace difluoromethyl groups; propanoic acid replaces furoic acid.
  • Molecular Formula : C₁₁H₁₁BrF₃N₂O₂.
  • Molecular Weight : ~357.1 g/mol.
  • Key Differences: Propanoic acid chain may enhance solubility in polar solvents compared to the rigid furoic acid system.

Functional Group Variants

a) 5-((4-Bromo-3,5-bis(difluoromethyl)-1H-pyrazol-1-yl)methyl)furan-2-carbaldehyde
  • Structure : Carbaldehyde replaces the carboxylic acid group.
  • Molecular Formula : C₁₁H₇BrF₄N₂O₂.
  • Molecular Weight : 355.08 g/mol.
  • Lower polarity due to the absence of ionizable groups .
b) Methyl Ester Derivatives (e.g., Y505-6355)
  • Structure : Methyl ester replaces carboxylic acid; aromatic substituents (3,4-dimethylphenyl) replace difluoromethyl groups.
  • Molecular Formula : C₂₆H₂₆N₂O₅ (example from ).
  • Molecular Weight : 446.5 g/mol.
  • Key Differences :
    • Esterification increases lipophilicity (logP), enhancing membrane permeability.
    • Bulky aryl substituents may sterically hinder interactions with enzyme active sites .

Data Table: Structural and Physicochemical Comparison

Compound Name Substituents (Pyrazole) Functional Group Molecular Weight (g/mol) Key Properties/Applications
Target: 5-{[4-Bromo-3,5-bis(difluoromethyl)-1H-pyrazol-1-yl]methyl}-2-furoic acid Br, bis(difluoromethyl) Carboxylic acid ~395.1 Agrochemical intermediates
4-Chloro analog (CymitQuimica) Cl, bis(difluoromethyl) Carboxylic acid ~350.6 Higher solubility; €563/50 mg
Furan-2-carbaldehyde derivative Br, bis(difluoromethyl) Aldehyde 355.08 Reductive alkylation applications
Methyl ester (Y505-6355) Br, bis(3,4-dimethylphenyl) Methyl ester 446.5 Enhanced lipophilicity

Biological Activity

5-{[4-Bromo-3,5-bis(difluoromethyl)-1H-pyrazol-1-YL]methyl}-2-furoic acid is a novel compound characterized by its unique structural features, which include a pyrazole ring and a furoic acid moiety. The compound's molecular formula is C₁₁H₇BrF₄N₂O₃, and it has garnered attention for its potential biological activities, particularly in medicinal chemistry and agrochemical applications.

Chemical Structure and Properties

The compound’s structure is significant for its biological activity. The presence of bromine and difluoromethyl substituents on the pyrazole ring enhances its lipophilicity and binding affinity to various biological targets. The furoic acid component contributes to its acidic properties, potentially influencing its interaction with biological systems.

Property Value
Molecular FormulaC₁₁H₇BrF₄N₂O₃
Molecular Weight371.08 g/mol
CAS Number1006447-74-0
SolubilitySoluble in organic solvents

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The difluoromethyl groups may enhance the compound's metabolic stability and selectivity towards certain biological targets. Further research is required to elucidate the precise mechanisms involved.

Antimicrobial Activity

Research has indicated that compounds similar to this compound exhibit antimicrobial properties. For instance, studies on related pyrazole derivatives have shown effectiveness against methicillin-resistant Staphylococcus aureus (MRSA) due to their structural features that facilitate enzyme inhibition .

Anticancer Properties

The compound's potential as an anticancer agent is under investigation. Its structural analogs have been noted for their ability to inhibit tumor growth in various cancer cell lines by inducing apoptosis and disrupting cell cycle progression. The specific pathways involved are still being researched but may involve modulation of signaling pathways associated with cell proliferation and survival.

Enzyme Inhibition

The unique structure of this compound allows it to act as an inhibitor for certain enzymes. For example, studies have highlighted the importance of electron-withdrawing groups in enhancing the inhibitory effects against key enzymes involved in metabolic processes .

Study on Antimicrobial Efficacy

A study conducted on related pyrazole compounds demonstrated significant antibacterial activity against various strains of bacteria, including MRSA. The presence of halogen substituents was found to be crucial for enhancing bioactivity .

Research on Anticancer Activity

In vitro studies have shown that compounds structurally similar to this compound can induce apoptosis in cancer cells through the activation of caspase pathways . This indicates a promising avenue for further exploration in cancer therapeutics.

Q & A

Q. Table 1. Comparative Synthesis Yields for Key Intermediates

IntermediateReaction ConditionsYield (%)Reference
4-Bromo-3,5-bis(difluoromethyl)-1H-pyrazoleBr2_2, DMF, 80°C62
Furoic acid methylene linkerMitsunobu (DIAD, PPh3_3)78

Q. Table 2. Crystallographic Data for Analogous Compounds

ParameterValue (Å/°)SHELX Refinement Notes
C-F bond length1.34 ± 0.02Restraints for disorder
Pyrazole-Furoic acid dihedral85°No significant torsional strain

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.